Selectivity Profiling Against Bcl‑2 Family Proteins: Class‑Level Inference from Indole‑Thiazole Conjugates
Although direct biochemical Kᵢ or IC₅₀ data for 385786‑25‑4 have not been publicly disclosed in peer‑reviewed primary research, structurally related indole‑thiazole‑amine conjugates have been annotated in the Therapeutic Target Database (TTD) as inhibitors of three anti‑apoptotic Bcl‑2 family members: Bcl‑xL, Mcl‑1, and Bcl‑2 [1]. This multi‑target engagement profile distinguishes the indole‑thiazole‑amine scaffold from single‑target BH3‑mimetics such as ABT‑737 (Bcl‑2/Bcl‑xL selective; Mcl‑1 not engaged) [2]. The presence of the pyridin‑2‑yl linker in 385786‑25‑4 is structurally analogous to the indole‑pyridine core identified as a promising pharmacophore for selective Mcl‑1 inhibition in independent medicinal chemistry campaigns [3], suggesting that the pyridin‑2‑yl regioisomer may offer a distinct selectivity fingerprint compared to the pyridin‑4‑yl isomer (CID 5066771) [4].
| Evidence Dimension | Target engagement (annotated protein targets) |
|---|---|
| Target Compound Data | Indole‑thiazole‑amine conjugate class: Bcl‑xL, Mcl‑1, Bcl‑2 inhibitor annotation (TTD) [1] |
| Comparator Or Baseline | ABT‑737: Bcl‑2 Kᵢ < 1 nM, Bcl‑xL Kᵢ 0.7 nM, Mcl‑1 not inhibited (Kᵢ > 1 μM) [2] |
| Quantified Difference | Multi‑target engagement (Bcl‑xL + Mcl‑1 + Bcl‑2) vs. Bcl‑2/Bcl‑xL‑only inhibition |
| Conditions | Annotated target class; class‑level inference from closely related indole‑thiazole‑amine conjugates |
Why This Matters
Procurement teams evaluating compounds for apoptosis‑pathway inhibition programs may prioritize multi‑Bcl‑2‑family engagement when Mcl‑1‑mediated resistance is a documented liability of Bcl‑2‑selective agents [2].
- [1] Therapeutic Target Database (TTD). Drug ID: D0MZ7I – Indole‑based analog 3. Targets: Bcl‑xL, Mcl‑1, Bcl‑2. Available at: https://ttd.idrblab.cn/data/drug/details/d0mz7i (accessed 2026‑05‑05). View Source
- [2] Oltersdorf T, Elmore SW, Shoemaker AR, et al. An inhibitor of Bcl‑2 family proteins induces regression of solid tumours. Nature. 2005;435(7042):677‑681. doi:10.1038/nature03579. View Source
- [3] Chen L, Liu J, Wang H, et al. Mcl‑1 inhibitors: a patent review. Expert Opin Ther Pat. 2017;27(2):163‑178. doi:10.1080/13543776.2017.1246531. View Source
- [4] PubChem Compound Summary CID 5066771. N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine (positional isomer). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5066771 (accessed 2026‑05‑05). View Source
